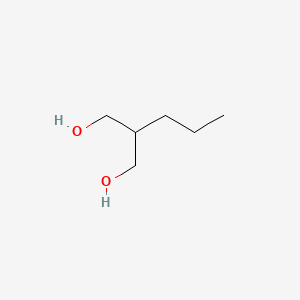

2-Propylpropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZPYGRGQZBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427342 | |

| Record name | 2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-28-4 | |

| Record name | 2-Propyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Core Properties and Applications

This guide provides a comprehensive technical overview of 2-methyl-2-propyl-1,3-propanediol, a versatile diol with significant applications in pharmaceutical development and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of this compound, supported by detailed protocols and mechanistic insights.

Introduction: A Versatile Building Block

2-Methyl-2-propyl-1,3-propanediol, often referred to as MPP, is a simple alkyl diol that holds a pivotal position as a chemical intermediate.[1] Its unique branched structure, featuring two primary hydroxyl groups, makes it a valuable precursor in the synthesis of a range of compounds, most notably dicarbamate drugs.[1][2] This guide will explore the core characteristics of this molecule, providing the in-depth knowledge necessary for its effective application in research and development.

Physicochemical and Structural Properties

2-Methyl-2-propyl-1,3-propanediol is typically a white crystalline solid at room temperature, a characteristic that facilitates its handling and storage.[2] Its bifunctional nature, owing to the two primary alcohol groups, allows it to readily undergo reactions such as esterification and etherification, making it a versatile building block in organic synthesis.[1]

Table 1: Core Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [2][3] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| CAS Number | 78-26-2 | [1][2] |

| Appearance | White crystalline solid/flakes | [2][4] |

| Melting Point | 56-59 °C | [2][5] |

| Boiling Point | 230 °C at 753 mmHg | [4][6] |

| Solubility | Slightly soluble in chloroform and methanol | [2][4] |

| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [3] |

| Synonyms | 2,2-Bis(hydroxymethyl)pentane | [3][7] |

Synthesis of 2-Methyl-2-propyl-1,3-propanediol

The industrial production of 2-methyl-2-propyl-1,3-propanediol can be achieved through a classical approach involving hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde.[4] An alternative salt-free method is based on an aldol addition followed by hydrogenation.[4]

Experimental Protocol: A Typical Synthesis Route

This protocol outlines a common laboratory-scale synthesis:

-

Hydrogenation: 2-Methyl-2-pentenal is hydrogenated at 100°C and a pressure of 1.3-1.5 MPa, achieving a yield of approximately 80%.[4]

-

Aldol Condensation: The resulting 2-methylpentenal is added to a 36% formaldehyde solution at room temperature.[4]

-

Reaction Initiation: A sodium hydroxide solution is added dropwise. The reaction is exothermic, causing the temperature to rise to around 70°C.[4]

-

Heating and Separation: The mixture is then heated to 90°C for one hour. After cooling to 60°C, the layers are allowed to separate.[4]

-

Extraction and Purification: The upper organic layer is washed with water. The aqueous layer is combined with the washings and extracted with benzene. The benzene extracts are combined with the initial organic layer.[4]

-

Final Product Isolation: Benzene is removed by distillation, followed by vacuum distillation to collect the 2-methyl-2-propyl-1,3-propanediol fraction at 160°C (14.7 kPa), with a reported yield of 93%.[4]

Caption: A simplified workflow for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.

Pharmacological Significance and Applications

The primary pharmacological importance of 2-methyl-2-propyl-1,3-propanediol lies in its role as a precursor to several centrally-acting drugs.[1][8] It is also an active metabolite of these tranquilizers.[5][7]

Precursor to Dicarbamate Drugs

2-Methyl-2-propyl-1,3-propanediol is a key intermediate in the synthesis of dicarbamate derivatives, most notably:

-

Meprobamate: An anxiolytic drug used to treat anxiety disorders.[4]

-

Carisoprodol: A centrally-acting muscle relaxant for musculoskeletal pain.[1][8]

The synthesis of these drugs involves reacting the diol with phosgene or its derivatives, followed by a reaction with the appropriate amines.[1]

Caption: Role of 2-Methyl-2-propyl-1,3-propanediol as a precursor in pharmaceutical synthesis.

Intrinsic Pharmacological Activity

Beyond its role as a precursor, 2-methyl-2-propyl-1,3-propanediol itself exhibits sedative, anticonvulsant, and muscle relaxant properties.[5][7] Its metabolites are known to influence GABA receptors, which are central to inhibitory neurotransmission in the central nervous system.[7] This intrinsic activity makes it a subject of interest for investigating nervous system function and for the development of new therapeutic agents.[7]

Other Industrial and Research Applications

The utility of 2-methyl-2-propyl-1,3-propanediol extends beyond pharmaceuticals. Its diol functionality and branched structure are leveraged in various industrial applications:

-

Polymer Synthesis: It is used as a building block for polyesters and polyurethanes, imparting properties like flexibility and weatherability.[9]

-

Plasticizers: It can be used in the formulation of plasticizers.[9]

-

Coatings and Resins: It is utilized in the production of coatings, paints, and resins with low volatile organic compound (VOC) content.[9]

-

Cosmetics: It finds application in personal care products and cosmetics.

Safety and Toxicology

While 2-methyl-2-propyl-1,3-propanediol is a valuable industrial chemical, appropriate safety precautions are necessary during its handling.

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| Oral LD50 | 1800 mg/kg | Rat | [10] |

| Oral LD50 | 2200 mg/kg | Mouse | [10] |

Hazard Summary:

-

Ingestion: Harmful if swallowed.[10]

-

Eye Contact: Causes eye irritation.[10]

-

Skin Contact: May cause skin irritation.[10]

-

Inhalation: May cause respiratory tract irritation.[10]

It is recommended to use personal protective equipment, including gloves, eye protection, and a dust mask, when handling this compound.[11]

Analytical Methods

The purity and concentration of 2-methyl-2-propyl-1,3-propanediol can be determined using standard analytical techniques. Gas chromatography is often used to monitor the progress of its synthesis.[12] For quantification in various matrices, high-performance liquid chromatography (HPLC) and titrimetric methods can be employed and validated.

Illustrative HPLC Method Parameters

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

Conclusion

2-Methyl-2-propyl-1,3-propanediol is a chemical intermediate of significant utility, particularly in the pharmaceutical industry as a precursor to important drugs like carisoprodol and meprobamate. Its unique structural features also lend it to a variety of industrial applications in polymers and coatings. A thorough understanding of its physicochemical properties, synthesis, and safety profile is essential for its effective and safe utilization in research and manufacturing.

References

- 2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: [Link])

- 2-Methyl-2-propyl-1,3-propanediol - ChemBK. (URL: [Link])

- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. (URL: [Link])

- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol - Cole-Parmer. (URL: [Link])

- Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2) - Cheméo. (URL: [Link])

- CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google P

- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade. (URL: [Link])

- Toxic reaction to 2-methyl-2-n-propyl-1, 3, propanediol dicarbamate (miltown and equanil) - PubMed. (URL: [Link])

- EWG Skin Deep® | What is 1,3-PROPANEDIOL, 2-METHYL-2-PROPYL-, DICARBAM

- Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (URL: [Link])

- 1,3-Propanediol, 2-methyl-2-propyl- - the NIST WebBook. (URL: [Link])

- 2-Methyl-1,3-propanediol (MPO)

- Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol 1 - ACS Public

- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (URL: [Link])

- US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google P

- 2-METHYL-1,3-PROPANEDIOL -

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 5. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Buy 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. gantrade.com [gantrade.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 [sigmaaldrich.com]

- 12. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents [patents.google.com]

2-Methyl-2-propyl-1,3-propanediol CAS 78-26-2

An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)

Authored for Researchers, Scientists, and Drug Development Professionals

2-Methyl-2-propyl-1,3-propanediol (MPP), registered under CAS number 78-26-2, is a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive technical overview of MPP, encompassing its chemical and physical properties, established synthesis methodologies, and critical applications. We delve into its pharmacological significance, not only as a precursor to key therapeutic agents but also as an active metabolite, and discuss its toxicological profile and the analytical methods for its characterization. This document is structured to serve as a foundational resource for professionals engaged in research, development, and quality control involving this versatile diol.

Core Chemical Identity and Significance

2-Methyl-2-propyl-1,3-propanediol is a simple, branched-chain alkyl diol.[2] Its structure, featuring two primary hydroxyl groups on a pentane backbone, makes it a highly reactive and versatile building block in organic synthesis.[3] Historically, its primary importance lies in its role as a direct precursor to a class of tranquilizers and centrally-acting muscle relaxants, most notably meprobamate and carisoprodol.[1][4] Furthermore, it is an active metabolite of these drugs, contributing to their overall pharmacological profile.[2][5]

Common Synonyms:

Caption: Chemical structure of 2-Methyl-2-propyl-1,3-propanediol.

Physicochemical Properties

The physical and chemical characteristics of MPP are fundamental to its handling, application, and analytical determination. It is typically supplied as a white crystalline solid or flakes with high purity (≥98%).[3][8]

| Property | Value | Source(s) |

| CAS Number | 78-26-2 | [6] |

| Molecular Formula | C₇H₁₆O₂ | [7] |

| Molecular Weight | 132.20 g/mol | [6] |

| Appearance | White crystalline solid / flakes | [4][6] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 230 °C @ 753 mmHg | [4] |

| Flash Point | 130 °C (266 °F) - closed cup | [9] |

| Solubility | Soluble in water and various organic solvents.[7] Slightly soluble in chloroform and methanol.[5] | [5][7] |

| InChI Key | JVZZUPJFERSVRN-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The production of 2-Methyl-2-propyl-1,3-propanediol is more complex and costly than that of simpler diols like neopentyl glycol, reflecting its status as a specialized intermediate.[4] Two primary synthesis routes are commercially prevalent.

3.1. Synthesis Pathways

-

Aldol Addition and Hydrogenation: This salt-free procedure involves the aldol condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated to yield the final diol.[4]

-

Hydroxymethylation and Cannizzaro-type Disproportionation: This classic method involves the reaction of 2-methylpentanal with formaldehyde.[4] A crossed Cannizzaro reaction, typically mediated by a strong base like sodium or potassium hydroxide, results in the formation of 2-methyl-2-propyl-1,3-propanediol.[4][10]

Caption: Simplified workflow of the Cannizzaro-type synthesis route for MPP.

3.2. Exemplar Synthesis Protocol (Cannizzaro-Type Reaction)

This protocol is illustrative and based on established chemical principles for this reaction type.[4]

-

Reaction Setup: Charge a suitable reaction vessel with 2-methylpentanal and 36% aqueous formaldehyde.

-

Initiation: Begin dropwise addition of a concentrated sodium hydroxide solution at room temperature. The reaction is exothermic.

-

Temperature Control: Allow the temperature to rise to approximately 70 °C and then apply external heating to maintain it at 90 °C for about 1 hour to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to 60 °C. The mixture will separate into two layers.

-

Separation: Separate the upper organic layer. Wash this layer with water.

-

Extraction: Combine the aqueous washings with the lower aqueous layer from the initial separation and extract with a suitable organic solvent (e.g., benzene or toluene) to recover any dissolved product.

-

Purification: Combine the extracts with the initial organic layer. Recover the solvent via distillation. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 160 °C (14.7 kPa) to yield high-purity 2-methyl-2-propyl-1,3-propanediol.[4]

Key Applications in Research and Development

The bifunctional nature of MPP, with its two primary hydroxyl groups, makes it an invaluable intermediate.[3]

4.1. Pharmaceutical Synthesis

The most significant application of MPP is as a key starting material for dicarbamate drugs.[3]

-

Meprobamate: This anxiolytic drug is the dicarbamate of MPP.[4] Its synthesis involves reacting MPP with a phosgenating agent followed by amination.

-

Carisoprodol: A centrally-acting muscle relaxant, carisoprodol is N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate.[4] The synthesis is analogous to that of meprobamate, using N-isopropylamine in the final step.[3]

The high purity of the MPP starting material is critical to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3]

Caption: Conversion of MPP to its dicarbamate pharmaceutical derivatives.

4.2. Organic Synthesis and Polymer Chemistry

Beyond its direct pharmaceutical precursors, MPP is a versatile building block.[1]

-

Organic Building Block: The diol functionality allows for participation in esterification, etherification, and other condensation reactions to create complex molecular architectures.[3]

-

Polymer Applications: While a secondary focus for this audience, MPP is used to synthesize polyesters, resins, and plasticizers.[7][11] Its branched structure can inhibit crystallization and impart flexibility and weatherability to polymers.[11]

Pharmacology and Toxicology

5.1. Pharmacological Profile

MPP itself is not an inert precursor; it exhibits intrinsic pharmacological activity as a sedative, anticonvulsant, and muscle relaxant.[2] This is critically important in drug development, as MPP is also an active metabolite of carisoprodol and meprobamate.[2][5] The overall therapeutic and side-effect profile of these drugs is therefore a composite of the parent drug and its MPP metabolite. The metabolites of MPP are known to influence GABA receptors, which are central to mediating inhibitory neurotransmission in the central nervous system, and this interaction is believed to be the source of its sedative effects.[5]

5.2. Toxicological Summary

MPP presents a low degree of toxicological hazard.[12] However, as with any chemical, proper handling is essential.

| Hazard Type | Observation | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. GHS Category 4. | [6][13] |

| Eye Irritation | Causes eye irritation. | [13] |

| Skin Irritation | May cause skin irritation. | [13] |

| Respiratory Irritation | May cause respiratory tract irritation. | [13] |

| Sensitization | Skin sensitization in Guinea pigs was negative. | [12] |

| Mutagenicity | No evidence of mutagenicity in bacterial and mammalian test systems. | [12] |

| Developmental Toxicity | Studies in rats and rabbits found no treatment-related maternal or fetal toxicity. | [12] |

| Chronic Toxicity | A 90-day oral study in rats found no adverse effects at any dose. | [12] |

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses/eyeshields, and a dust mask (type N95 or equivalent).[9][13]

Analytical Methodologies

Robust analytical methods are required for quality control, reaction monitoring, and metabolic studies.

6.1. Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for the quantification and purity assessment of MPP.[14][15]

6.2. Exemplar HPLC Protocol

This protocol provides a starting point for method development for the analysis of MPP.[15]

-

System: High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index (RI) for a non-UV absorbing compound).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution, potentially with a small amount of organic modifier like acetonitrile. An isocratic elution is typically sufficient.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of a certified MPP reference standard in the mobile phase. Perform serial dilutions to create a calibration curve covering the expected sample concentration range.

-

Sample Preparation: Accurately weigh and dissolve the sample containing MPP in the mobile phase, diluting as necessary to fall within the calibrated range.

Caption: A typical workflow for the quantitative analysis of MPP by HPLC.

Conclusion

2-Methyl-2-propyl-1,3-propanediol is a chemical of significant interest and utility, particularly within the pharmaceutical sciences. Its role as a non-negotiable precursor for established drugs like carisoprodol, combined with its own biological activity as a metabolite, necessitates a thorough understanding of its properties, synthesis, and analysis. For researchers and drug development professionals, a mastery of this compound's technical profile is essential for innovation, ensuring the quality and safety of therapeutic agents, and for elucidating complex metabolic pathways.

References

- Vertex AI Search. (n.d.). Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing.

- ChemicalBook. (n.d.). 2-Methyl-2-propyl-1,3-propanediol | 78-26-2.

- Vertex AI Search. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.

- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2).

- CymitQuimica. (n.d.). CAS 78-26-2: 2-Methyl-2-propyl-1,3-propanediol.

- Wikipedia. (n.d.). Prenderol.

- Vertex AI Search. (n.d.). Cas no 78-26-2 (2-Methyl-2-propyl-1,3-propanediol).

- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.

- Biosynth. (n.d.). 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | FM25659.

- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.

- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).

- PubMed. (1957). Toxic reaction to 2-methyl-2-n-propyl-1, 3, propanediol dicarbamate (miltown and equanil).

- MedChemExpress. (n.d.). Prenderol (2,2-Diethyl-1,3-propanediol) | Anticonvulsant Agent.

- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220.

- NIST WebBook. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-.

- PubMed. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.

- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol.

- Hosea Chem. (n.d.). 2-Methyl-1,3-Propanediol|MPO.

- PubChem. (n.d.). Prenderol | C7H16O2 | CID 8284.

- ACS Publications. (1964). Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol 1.

- Benchchem. (n.d.). Validation of 2-Amino-2-methyl-1,3-propanediol for a New Analytical Method: A Comparative Guide.

- Sigma-Aldrich. (n.d.). 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2.

- Vertex AI Search. (n.d.). The Role of 2-Methyl-2-propyl-1,3-propanediol in Pharmaceutical Synthesis.

- PubMed. (1954). The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent.

- Smolecule. (n.d.). Buy 2-Methyl-2-propyl-1,3-propanediol | 78-26-2.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-2-propyl-1,3-propanediol | 78-26-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 5. Buy 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [smolecule.com]

- 6. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 78-26-2: 2-Methyl-2-propyl-1,3-propanediol [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 [sigmaaldrich.com]

- 10. Prenderol - Wikipedia [en.wikipedia.org]

- 11. gantrade.com [gantrade.com]

- 12. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2,2-bis(hydroxymethyl)pentane

This guide provides a comprehensive technical overview of 2,2-bis(hydroxymethyl)pentane (CAS No. 78-26-2), a key polyol intermediate. Designed for researchers, chemists, and professionals in material science and drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and handling protocols, grounded in established scientific principles.

Introduction and Molecular Overview

2,2-bis(hydroxymethyl)pentane, also known as 2-methyl-2-propyl-1,3-propanediol, is a di-primary alcohol featuring a neopentyl glycol backbone. Its structure is characterized by a quaternary carbon atom bonded to a propyl group, a methyl group, and two hydroxymethyl (-CH₂OH) groups. This unique arrangement is central to its utility.

The neopentyl structure confers significant stability to the molecule and to the polymers derived from it. The absence of hydrogen atoms on the α-carbon relative to the hydroxyl groups prevents certain degradation pathways, such as β-elimination. This results in materials with enhanced resistance to heat, light, hydrolysis, and oxidation, making it a valuable building block in high-performance polymer systems.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2,2-bis(hydroxymethyl)pentane dictate its handling, reactivity, and application scope.

Key Physicochemical Properties

A summary of the compound's essential properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 78-26-2 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 115 °C | [2] |

| Boiling Point | 230 °C | [2] |

| Flash Point | 101 °C | [2] |

| Water Solubility | Soluble | [2] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [2] |

Spectroscopic Signature

Spectroscopic analysis is critical for the verification of molecular structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups of the propyl chain, a singlet for the methyl group attached to the quaternary carbon, a singlet for the methylene protons of the hydroxymethyl groups, and a broad singlet for the hydroxyl protons, which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display unique signals for each carbon atom in the asymmetric structure, including the quaternary carbon, the carbons of the propyl and methyl groups, and the hydroxymethyl carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132. However, similar to other branched alkanes, this peak may be of low intensity due to the ion's instability[3]. Common fragmentation patterns would include the loss of a hydroxymethyl radical (-CH₂OH, m/z = 101), loss of water (m/z = 114), and cleavage of the C-C bonds of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations appear just below 3000 cm⁻¹, and a distinct C-O stretching band is observable around 1050 cm⁻¹.

Synthesis Pathway and Reaction Mechanism

The synthesis of 2,2-bis(hydroxymethyl)pentane is typically achieved through a base-catalyzed condensation reaction between an aldehyde with α-hydrogens and formaldehyde, followed by a reduction step. A plausible and industrially relevant pathway involves the reaction of pentanal with formaldehyde.

Synthesis Workflow

The overall process can be described in two primary stages: a double aldol condensation followed by a crossed Cannizzaro reaction.

Caption: Role as a diol monomer in polymerization reactions.

Role in Drug Development

While 2,2-bis(hydroxymethyl)pentane itself is not a therapeutic agent, the introduction of hydroxymethyl groups is a recognized strategy in medicinal chemistry. [4]This functional group can:

-

Enhance Water Solubility: The hydroxyl groups can increase the aqueous solubility of a poorly soluble parent drug, improving its pharmacokinetic profile. [4][5]* Improve Target Binding: Hydroxyl groups can act as hydrogen bond donors and acceptors, potentially forming stronger interactions with the active site of a biological target like an enzyme or receptor. [4]* Serve as a Synthetic Handle: The primary alcohols can be used as points for further chemical modification, allowing for the synthesis of prodrugs or more complex analogues. [4] For instance, research into hybrid molecules has shown that conjugating pharmacophores containing bis(hydroxymethyl) moieties can lead to potent agents, such as those with anticancer properties that induce DNA damage. [6]

Safety, Handling, and Storage

Proper handling of 2,2-bis(hydroxymethyl)pentane is essential to ensure laboratory safety. The toxicological properties of this substance have not been fully investigated. [2]

Hazard Identification

-

Eye Irritation: May cause eye irritation. [2]* Skin Irritation: May cause skin irritation. [2]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [2]* Ingestion: May cause irritation of the digestive tract. [2]

Recommended Protocols

| Protocol | Description | Source(s) |

| Handling | Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [2][7] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and acid chlorides. | [2] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure. | [2][7] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [2] |

| First Aid (Skin) | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [2] |

| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [2] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2] |

| Spill Cleanup | Sweep up spilled material, then place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation. | [2] |

Conclusion

2,2-bis(hydroxymethyl)pentane is a structurally unique and highly stable diol. Its neopentyl backbone is the source of the exceptional thermal, chemical, and hydrolytic stability it imparts to polymeric materials. While its primary role is in the synthesis of high-performance polyesters, polyurethanes, and alkyd resins for coatings and materials, the fundamental chemistry of its hydroxymethyl groups aligns with established principles in drug design for modifying the physicochemical properties of bioactive molecules. Adherence to strict safety protocols is necessary when handling this compound due to its potential as an irritant.

References

- The Chemical Versatility of 2,2-bis(4'-hydroxyphenyl)-4-methylpentane: A Supplier's Insight. [Link]

- 3-(2-Hydroxyethyl)-2,2-Bis(Hydroxymethyl)pentane-1,5-Diol - PubChem. [Link]

- 2-(Hydroxymethyl)pentane-1,5-diol - PubChem. [Link]

- Synthesis of (b) 2,2,4-Tri-(4'-hydroxyphenyl)-4-methyl-pentane - PrepChem.com. [Link]

- New Synthesis of 2,2‐Bis(hydroxymethyl)

- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. [Link]

- 2,2-bis(hydroxymethyl)-1-propanol - ChemBK. [Link]

- 2,2-Bis(hydroxymethyl)propionic Acid|Chain Extender Hydrophilic Agent DMPA. [Link]

- Organic Syntheses Procedure. [Link]

- Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1- a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links - PubMed. [Link]

- 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

- Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. [Link]

- Uses Of Pentane - News - Shandong Yuean Chemical Industry Co., Ltd. [Link]

- C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... - Doc Brown's Chemistry. [Link]

- NMR Workshop Qns 1 and 2 Pentane - YouTube. [Link]

- Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - MDPI. [Link]

- 15.6: 6-6 Interpreting Mass Spectra - Chemistry LibreTexts. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI. [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. 2,2-Bis(hydroxymethyl)pentane(78-26-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1- a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications, and Protocols

Abstract: 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a pivotal chemical intermediate, distinguished by its unique alkyl diol structure.[1] While possessing inherent sedative and muscle relaxant properties, its primary value in the pharmaceutical industry lies in its role as a foundational precursor for the synthesis of several critical drugs, including dicarbamate derivatives like the anxiolytic Meprobamate and the muscle relaxant Carisoprodol.[2][3][4] This guide provides an in-depth examination of its molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores its primary applications in drug development, offering a workflow for the synthesis of its key derivatives and outlining essential safety and handling procedures for laboratory and industrial settings.

Molecular Identity and Physicochemical Properties

Structural Formula and Identification

2-Methyl-2-propyl-1,3-propanediol is an alkyl diol characterized by a propane backbone with two primary hydroxyl (-OH) groups at positions 1 and 3. A methyl group and a propyl group are attached to the central carbon atom (position 2).[5] This branched, bifunctional nature is the cornerstone of its reactivity, particularly in esterification and condensation reactions.[2]

The canonical SMILES string for the molecule is CCCC(C)(CO)CO.[6]

Key Identifiers:

-

IUPAC Name: 2-methyl-2-propylpropane-1,3-diol[6]

-

CAS Number: 78-26-2[7]

-

Molecular Formula: C₇H₁₆O₂[7]

-

Molecular Weight: 132.20 g/mol [6]

-

Synonyms: 2,2-Bis(hydroxymethyl)pentane, 2-Methyl-2-n-propyl-1,3-propanediol[8]

Physicochemical Data

The compound is typically supplied as a white crystalline solid or flakes, a physical state that simplifies handling and storage compared to liquid diols.[3] Its properties are critical for designing reaction conditions, particularly regarding solvent choice and purification methods.

| Property | Value | Source(s) |

| Appearance | White Crystalline Solid / Flakes | [3][7] |

| Melting Point | 56-59 °C | [3] |

| Boiling Point | ~230 °C at 753 mmHg | [7][9] |

| Flash Point | 130 °C (266 °F) - closed cup | |

| Solubility | Soluble in water. Slight solubility in Chloroform and Methanol. | [7][9] |

| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated area. | [7][10] |

Synthesis and Manufacturing

Core Synthesis Pathway: The Aldol-Cannizzaro Approach

The industrial production of 2-Methyl-2-propyl-1,3-propanediol is efficiently achieved through a classic and robust method combining a base-catalyzed aldol addition with a subsequent Cannizzaro-type reaction.[7] This process is valued for its high yield and utilization of readily available precursors.

Causality of Experimental Design: The choice of reactants is strategic. 2-Methylpentanal serves as the nucleophilic enolate donor after deprotonation at its single α-hydrogen by a strong base like sodium hydroxide. Formaldehyde, lacking α-hydrogens, cannot self-condense via an aldol mechanism and acts exclusively as the electrophilic acceptor for the enolate. This directed reactivity is key to preventing a complex mixture of side products. Following the initial aldol addition, the excess formaldehyde reacts with the intermediate aldehyde under strongly basic conditions. In this crossed-Cannizzaro reaction, formaldehyde is oxidized to formate, while the newly formed hydroxymethylated aldehyde is reduced to the final diol product.

Detailed Synthesis Protocol

This protocol is a self-validating system derived from established industrial methodologies, ensuring high purity and yield.[7]

Reagents and Equipment:

-

2-Methylpentanal

-

Formaldehyde (36% aqueous solution)

-

Sodium Hydroxide (NaOH) solution

-

Benzene (for extraction)

-

Reaction vessel with temperature control, stirring, and a dropping funnel

-

Separatory funnel

-

Distillation apparatus (for solvent recovery and vacuum distillation)

Step-by-Step Methodology:

-

Initial Charge: To the reaction vessel, add 2-methylpentanal and the 36% formaldehyde solution. Begin vigorous stirring at room temperature.

-

Base Addition: Slowly add the sodium hydroxide solution dropwise into the mixture. The reaction is exothermic; monitor the temperature, allowing it to rise naturally to approximately 70 °C.

-

Heating and Reaction: After the initial exotherm subsides, heat the mixture to 90 °C. Continue the dropwise addition of NaOH solution over a period of 1 hour.

-

Phase Separation: Once the addition is complete, cool the reaction mixture to 60 °C. At this temperature, the mixture will separate into two distinct layers.

-

Workup - Upper Layer: Separate the upper organic layer and wash it with water.

-

Workup - Lower Layer: Combine the aqueous washings with the original lower aqueous layer. Perform an extraction on this combined aqueous phase using benzene to recover any dissolved product.

-

Combine and Purify: Combine the benzene extract with the original upper organic layer. Recover the benzene solvent via distillation at atmospheric pressure.

-

Final Purification: The remaining crude product is purified by distillation under reduced pressure. Collect the fraction at approximately 160 °C (at 14.7 kPa), which is the pure 2-Methyl-2-propyl-1,3-propanediol. An expected yield for this process is approximately 93%.[7]

Visualization of Synthesis Pathway

Caption: Aldol-Cannizzaro synthesis of 2-Methyl-2-propyl-1,3-propanediol.

Key Applications in Pharmaceutical Development

Role as a Precursor to Dicarbamate Drugs

The most significant application of high-purity 2-Methyl-2-propyl-1,3-propanediol is as a key starting material for dicarbamate-based pharmaceuticals.[2][3] The two primary hydroxyl groups on the molecule are ideal reaction sites for conversion into carbamate esters. This structural motif is central to the pharmacological activity of several drugs.

-

Carisoprodol: A centrally-acting skeletal muscle relaxant.[2]

-

Meprobamate: An anxiolytic (tranquilizer) drug.[4]

The synthesis of these Active Pharmaceutical Ingredients (APIs) involves reacting the diol with reagents like phosgene or its derivatives, followed by reaction with an appropriate amine to form the dicarbamate structure.[2] The high purity of the diol is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.[5]

Workflow for Carisoprodol Synthesis

The following diagram illustrates the logical workflow for synthesizing Carisoprodol, a process that hinges on the structural integrity of the 2-Methyl-2-propyl-1,3-propanediol precursor.

Caption: High-level workflow for the synthesis of Carisoprodol from the diol.

Analytical Characterization

To ensure the identity and purity of 2-Methyl-2-propyl-1,3-propanediol, a standard battery of analytical techniques is employed. These methods are crucial for quality control in both research and manufacturing settings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the propyl, methyl, and hydroxymethyl groups in the correct arrangement.[11][12]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, most notably the broad O-H stretch characteristic of the alcohol groups and the C-H stretches of the alkyl backbone.[13]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (132.20 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[13][14]

-

Purity Assessment: Gas Chromatography (GC) is frequently used to assess the purity of the material, typically reported as >98%.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. The following information is synthesized from authoritative Material Safety Data Sheets (MSDS).[10][15]

Hazard Identification

| Hazard Type | Description | GHS Statement |

| Eye Contact | Causes eye irritation. | H319 |

| Ingestion | Harmful if swallowed. May cause irritation of the digestive tract. | H302[10] |

| Inhalation | May cause respiratory tract irritation. | - |

| Skin Contact | May cause skin irritation. | - |

Recommended Handling and Storage Protocols

-

Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat. For dusty conditions, a NIOSH-approved respirator (e.g., N95) is recommended.

-

Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation. Do not ingest or inhale. Wash hands thoroughly after handling.[10][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[10][15]

-

First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

First Aid (Ingestion): If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10]

References

- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (n.d.). Cole-Parmer.

- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. (n.d.). Autech Industry.

- The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. (n.d.). Autech Industry.

- Expert Guide to 2-Methyl-2-propyl-1,3-propanediol: Synthesis, Applications & Sourcing. (n.d.). Autech Industry.

- 2-Methyl-2-propyl-1,3-propanediol. (2024). ChemBK.

- 1,3-Propanediol, 2-methyl-2-propyl-. (n.d.). NIST WebBook.

- The Role of 2-Methyl-2-propyl-1,3-propanediol in Pharmaceutical Synthesis. (2025). Autech Industry.

- 2-Methyl-2-propylpropane-1,3-diol. (n.d.). PubChem.

- 2-Methyl-2-propyl-1,3-propanediol. (n.d.). In Wikipedia.

- Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. (2022). ACS Sustainable Chemistry & Engineering.

- Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. (2022). ResearchGate.

- Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound. (2009). Google Patents.

- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (n.d.). Gantrade.

- Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. (2022). ACS Publications.

- 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-. (n.d.). PubChem.

- Method for producing 1,3-propane diol. (2004). Google Patents.

- Preparation of 2,2-disubstituted-1,3-propanediol monoesters. (1969). Google Patents.

- 1,3-Propanediol, 2-methyl-2-propyl-. (n.d.). NIST WebBook.

- 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Process for producing 2-methyl-1, 3-propanediol and system. (2024). Google Patents.

- 2-Methyl-2-propyl-1, 3-Propanediol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com.

- 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. (n.d.). EapearlChem.

- Synthesis of 2-methylpentanal. (n.d.). PrepChem.com.

- 2-METHYL-1,3-PROPANEDIOL. (n.d.). Ataman Kimya.

- Thiocarbamate Derivatives of 2-Methyl-2-propyl-1,3-propanediol 1. (1961). ACS Publications.

Sources

- 1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 8. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 2-Methyl-2-propyl-1,3-propanediol. It provides field-proven insights into its synthesis, reactivity, and critical applications, with a focus on its role as a key pharmaceutical intermediate.

Introduction: A Versatile Dihydroxy Alcohol

2-Methyl-2-propyl-1,3-propanediol, a diol with the chemical formula C₇H₁₆O₂, is a white crystalline solid at room temperature.[1][2] Its molecular structure features a quaternary carbon atom substituted with a methyl group, a propyl group, and two hydroxymethyl groups. This unique branched structure is pivotal to its chemical behavior and physical properties, making it an indispensable building block in organic synthesis.[3]

Most notably, this compound is a critical precursor in the manufacturing of important pharmaceutical agents, including dicarbamate derivatives like the muscle relaxant Carisoprodol and the anxiolytic Meprobamate.[4][5] Its bifunctional nature, stemming from the two primary hydroxyl groups, allows for a wide range of chemical transformations, primarily through reactions like esterification and etherification.[3] Understanding the nuanced properties of this diol is therefore essential for optimizing synthetic routes and developing novel molecular entities.

Physicochemical Properties

The physical and chemical characteristics of 2-Methyl-2-propyl-1,3-propanediol are fundamental to its handling, storage, and application in various chemical processes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [6] |

| CAS Number | 78-26-2 | [7] |

| Molecular Formula | C₇H₁₆O₂ | [7] |

| Molecular Weight | 132.20 g/mol | [6] |

| Appearance | White crystalline solid or flakes | [1][4] |

| Melting Point | 57-59 °C | [3][8] |

| Boiling Point | 230 °C at 753 mmHg | [3][8] |

| Solubility | Slightly soluble in chloroform and methanol. | [4] |

| pKa | 14.57 ± 0.10 (Predicted) | [4] |

Synthesis and Manufacturing

The industrial production of 2-Methyl-2-propyl-1,3-propanediol is more complex and costly than that of simpler diols like neopentyl glycol, reflecting its specialized applications.[4] The primary synthetic routes involve multi-step chemical processes that require careful control of reaction conditions.

Key Synthesis Pathways

Two predominant methods are employed for the synthesis of 2-Methyl-2-propyl-1,3-propanediol:

-

Aldol Addition and Hydrogenation: This route begins with the aldol condensation of propanal, which is then hydrogenated to form 2-methylpentanal. The subsequent reaction with formaldehyde, typically under basic conditions, followed by hydrogenation, yields the final diol.[4][5]

-

Hydroxymethylation and Cannizzaro-type Disproportionation: This classic method involves the reaction of 2-methylpentanal with formaldehyde. A crossed Cannizzaro reaction, promoted by a strong base like sodium hydroxide, leads to the formation of the diol.[3][4]

The diagram below illustrates a common synthetic approach starting from 2-methyl-2-pentenal.

Caption: A typical synthesis route for 2-Methyl-2-propyl-1,3-propanediol.

Detailed Experimental Protocol: Synthesis from 2-Methylpentanal

The following protocol details the synthesis of 2-Methyl-2-propyl-1,3-propanediol from 2-methylpentanal and formaldehyde. This method is a self-validating system; successful execution relies on careful temperature control and precise liquid-liquid extraction to achieve a high yield.

Materials and Reagents:

-

2-Methylpentanal

-

Formaldehyde solution (36% in water)

-

Sodium hydroxide solution

-

Benzene (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-methylpentanal and 36% formaldehyde solution. Place the flask in a water bath to manage the reaction temperature.

-

Base Addition: Begin dropwise addition of sodium hydroxide solution to the stirred mixture at room temperature.

-

Temperature Control: The reaction is exothermic. Monitor the temperature closely, allowing it to rise naturally to approximately 70 °C.[3]

-

Heating: After the initial exotherm subsides, heat the reaction mixture to 90 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.[3]

-

Cooling and Separation: Cool the mixture to 60 °C and transfer it to a separatory funnel. Allow the layers to separate.[3]

-

Extraction:

-

Collect the upper organic layer.

-

Wash the upper layer with water.

-

Combine the aqueous washings with the initial lower aqueous layer.

-

Extract the combined aqueous layers with benzene.[3]

-

-

Combining Organic Phases: Combine the benzene extracts with the original upper organic layer.

-

Solvent Removal and Distillation:

-

Remove the benzene by distillation under atmospheric pressure.

-

Purify the resulting crude product by distillation under reduced pressure, collecting the fraction at approximately 160 °C (14.7 kPa). This fraction is the high-purity 2-Methyl-2-propyl-1,3-propanediol. A yield of up to 93% can be expected with this method.[3]

-

Chemical Reactivity and Applications

The reactivity of 2-Methyl-2-propyl-1,3-propanediol is dominated by its two primary hydroxyl groups. This bifunctionality makes it a cornerstone intermediate for producing dicarbamate drugs.

Synthesis of Carisoprodol: A Mechanistic Overview

Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) is a widely used centrally-acting muscle relaxant.[4] Its synthesis from 2-Methyl-2-propyl-1,3-propanediol is a multi-step process that exemplifies the diol's utility. The synthesis involves the formation of two carbamate linkages on the diol backbone.

A common synthetic route involves the following key transformations:

-

Chloroformate Formation: The diol is first reacted with phosgene (COCl₂) or a phosgene equivalent to form a chloroformate intermediate.[9][10] This step activates one of the hydroxyl groups.

-

First Carbamate Formation: The chloroformate intermediate is then reacted with isopropylamine to form the first carbamate linkage.[9][10]

-

Second Carbamate Formation: The remaining hydroxyl group is subsequently converted to the second carbamate group, often by reaction with agents like sodium cyanate or urethane.[9][10]

The diagram below outlines the mechanistic steps for the formation of Carisoprodol.

Caption: Key intermediates in the synthesis of Carisoprodol from its diol precursor.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is employed. The expected spectral data for 2-Methyl-2-propyl-1,3-propanediol are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. Key expected signals include a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain, a singlet for the other methyl group, and signals for the hydroxymethyl protons and the hydroxyl protons themselves. The spectrum can be viewed on databases such as ChemicalBook.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see signals corresponding to the two methyl carbons, the three carbons of the propyl chain, the two hydroxymethyl carbons, and the central quaternary carbon.[12]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and C-O stretching appears in the 1000-1100 cm⁻¹ region.[13][14]

-

MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 132. Common fragments would likely result from the loss of water, hydroxymethyl groups, or cleavage of the propyl chain.[13][15]

Safety and Handling

2-Methyl-2-propyl-1,3-propanediol requires careful handling in a laboratory or industrial setting. It is stable under normal temperatures and pressures.[16]

-

Hazards: The compound may cause eye irritation. It is harmful if swallowed, with oral LD50 values of 1800 mg/kg in rats and 2200 mg/kg in mice.[16][17]

-

Incompatibilities: It should be stored away from strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[16]

Conclusion

2-Methyl-2-propyl-1,3-propanediol is a structurally unique and chemically significant diol. Its physical properties and the reactivity of its dual hydroxyl groups make it an essential intermediate, particularly in the pharmaceutical industry for the synthesis of dicarbamate-based drugs. A thorough understanding of its synthesis, chemical behavior, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- World Health Organization. (2024). Critical Review Report on Carisoprodol. WHO. [Link]

- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). [Link]

- Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. (2017). Research & Reviews: Journal of Chemistry. [Link]

- World Health Organization. (2023). Pre-review report: Carisoprodol. WHO. [Link]

- SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR]. [Link]

- SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[13C NMR]. [Link]

- SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[MS (GC)]. [Link]

- AHH Chemical Co., Ltd. (n.d.).

- Google Patents. (n.d.).

- BDMAEE. (2024). 2-methyl-2-propyl-1,3-propanediol. [Link]

- PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. [Link]

- NIST. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl-. NIST Chemistry WebBook. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. [Link]

- SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. (n.d.). 2-Amino-2-methyl-1,3-propanediol. [Link]

- Royal Society of Chemistry. (2005).

- EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. [Link]

- Google Patents. (n.d.). CN102531965A - Synthesis method for carisoprodol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. [Link]

- Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. [Link]

- NIST. (n.d.). 1,3-Propanediol, 2-methyl-2-propyl- IR Spectrum. NIST Chemistry WebBook. [Link]

- Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

- LookChem. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

- Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. [Link]

Sources

- 1. 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. bdmaee.net [bdmaee.net]

- 3. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 4. 2-Methyl-2-propyl-1,3-propanediol CAS#: 78-26-2 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. 2-Methyl-2-propyl-1,3-propanediol 98 78-26-2 [sigmaaldrich.com]

- 9. cdn.who.int [cdn.who.int]

- 10. cdn.who.int [cdn.who.int]

- 11. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) 13C NMR [m.chemicalbook.com]

- 13. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]

- 14. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) IR Spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR spectrum [chemicalbook.com]

solubility of 2-Methyl-2-propyl-1,3-propanediol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-propyl-1,3-propanediol in Organic Solvents

Introduction

2-Methyl-2-propyl-1,3-propanediol, a C7 alkyl diol, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in drug development, particularly as a precursor to dicarbamate derivatives like the anxiolytic Meprobamate and the muscle relaxant Carisoprodol, underscores the importance of understanding its fundamental physicochemical properties.[2][3] Among these, solubility in organic solvents is a critical parameter that dictates its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of 2-Methyl-2-propyl-1,3-propanediol, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol

A thorough understanding of the physical and chemical characteristics of 2-Methyl-2-propyl-1,3-propanediol is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 78-26-2 | [2] |

| Molecular Formula | C7H16O2 | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| Appearance | White crystalline solid/flakes | [2] |

| Melting Point | 56-59 °C | [2][3] |

| Boiling Point | 230 °C at 753 mmHg | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-Methyl-2-propyl-1,3-propanediol, featuring both polar hydroxyl groups and a nonpolar alkyl backbone, results in a nuanced solubility profile.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The two primary hydroxyl groups of 2-Methyl-2-propyl-1,3-propanediol can act as both hydrogen bond donors and acceptors.[4] This allows for strong interactions with polar protic solvents like alcohols and polar aprotic solvents capable of dipole-dipole interactions. While good solubility is expected in many polar solvents, it has been noted as "slight" in methanol.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the methyl and propyl groups creates a nonpolar character. These alkyl chains can interact with nonpolar solvents through London dispersion forces. Consequently, some degree of solubility in nonpolar solvents is anticipated.

-

Solvents of Intermediate Polarity (e.g., Chloroform, Ethyl Acetate): The balance of polar and nonpolar characteristics in 2-Methyl-2-propyl-1,3-propanediol suggests that it will exhibit solubility in solvents of intermediate polarity. It has been reported to have "slight" solubility in chloroform.[1]

The interplay of these forces dictates the overall solubility in a given organic solvent.

Caption: Intermolecular forces governing the solubility of 2-Methyl-2-propyl-1,3-propanediol.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Ethanol | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Acetone | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Chloroform | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Toluene | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Hexane | 25 | e.g., Shake-Flask with GC-FID |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6]

Materials and Equipment:

-

2-Methyl-2-propyl-1,3-propanediol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RID)

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Methyl-2-propyl-1,3-propanediol to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[7]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RID) to determine the concentration of 2-Methyl-2-propyl-1,3-propanediol.[8]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

While readily available quantitative data on the solubility of 2-Methyl-2-propyl-1,3-propanediol in a wide array of organic solvents is limited, its molecular structure provides a solid basis for predicting its solubility behavior. For applications in pharmaceutical synthesis and formulation where precise solubility data is imperative, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical information, thereby empowering researchers and developers in their scientific endeavors.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. Available from: [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

-

Cheméo. Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). Available from: [Link]

-

ProQuest. Developing Predictive Tools for Solvent Effects on Thermodynamics and Kinetics. Available from: [Link]

-

EapearlChem. 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. Available from: [Link]

-

ResearchGate. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Available from: [Link]

-

ResearchGate. Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. Available from: [Link]

-

Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Available from: [Link]

-

PubChem. 2-Methyl-2-propylpropane-1,3-diol. Available from: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available from: [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. Available from: [Link]

-

CORE. Organic Solvent Solubility Data Book. Available from: [Link]

-

Wikipedia. Diol. Available from: [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. Available from: [Link]

-

ResearchGate. Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 4. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis Precursors of 2-Methyl-2-propyl-1,3-propanediol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-Methyl-2-propyl-1,3-propanediol

2-Methyl-2-propyl-1,3-propanediol (MPP), a structurally simple alkyl diol, holds significant value as a key starting material and intermediate in the pharmaceutical industry.[1][2] Its primary utility lies in its role as a foundational building block for the synthesis of dicarbamate derivatives, most notably the anxiolytic drug Meprobamate and the skeletal muscle relaxant Carisoprodol.[3][4][5] The specific arrangement of its methyl, propyl, and dual hydroxymethyl groups provides a unique steric and functional profile essential for the pharmacological activity of these Active Pharmaceutical Ingredients (APIs).[5]

This guide provides a detailed exploration of the core synthetic pathways to 2-Methyl-2-propyl-1,3-propanediol, focusing on the critical precursors and the underlying chemical principles that govern their transformation. We will dissect the causality behind experimental choices, present validated protocols, and offer insights into the optimization of these processes.

Part 1: Primary Synthesis Corridor: Aldol Addition and In-Situ Reduction

The most prevalent and industrially scalable route to 2-Methyl-2-propyl-1,3-propanediol leverages a powerful sequence of classic organic reactions: a base-catalyzed aldol addition followed by a crossed-Cannizzaro reduction.[4] This pathway is elegant in its efficiency, often proceeding as a one-pot synthesis.

Core Precursors and Their Strategic Roles

The success of this synthesis hinges on the selection of two key aldehyde precursors with distinct chemical properties:

-

An Enolizable Aldehyde (The Carbon Backbone): Isobutyraldehyde ((CH₃)₂CHCHO) is a common choice.[6] Its critical feature is the presence of an "alpha-hydrogen"—a proton on the carbon adjacent to the carbonyl group. This hydrogen is sufficiently acidic to be removed by a base, initiating the reaction. Industrially, isobutyraldehyde is produced on a large scale via the hydroformylation of propene.[6]

-

A Non-Enolizable Aldehyde & Hydride Source: Formaldehyde (HCHO) serves a dual purpose. It lacks alpha-hydrogens and therefore cannot self-condense under basic conditions.[7] Its carbonyl carbon is highly electrophilic, making it an excellent target for nucleophilic attack.[8] Crucially, in the final step, it also acts as the reducing agent (hydride donor) in the Cannizzaro reaction.[9]

Mechanistic Deep Dive: A Tale of Two Reactions

The synthesis proceeds through two distinct, sequential mechanistic steps orchestrated within the same reaction vessel.

Step A: Base-Catalyzed Aldol Addition

The reaction is initiated by a base, typically a strong alkali like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[10] The base abstracts the acidic α-hydrogen from isobutyraldehyde, generating a nucleophilic enolate ion.[8][11] This enolate immediately attacks the highly electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide yields a β-hydroxy aldehyde intermediate, specifically hydroxypivaldehyde ((CH₃)₂C(CHO)CH₂OH).[6][10] This reaction is exothermic and controlling the temperature is crucial; lower temperatures generally favor the aldol addition product over side reactions.[12]

Step B: The Crossed-Cannizzaro Reduction

The hydroxypivaldehyde intermediate formed in Step A has no α-hydrogens. In the presence of a strong base and excess formaldehyde, a disproportionation reaction known as the Cannizzaro reaction occurs.[9] This is a "crossed" variant where the two different aldehydes react.

-

A hydroxide ion attacks the carbonyl of a formaldehyde molecule.

-